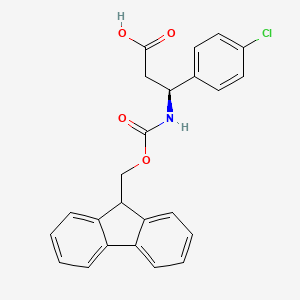

(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid

描述

(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, a chlorophenyl group, and a propanoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid typically involves the following steps:

Fmoc Protection: The amino group of the starting material is protected using the Fmoc group. This is usually achieved by reacting the amino compound with Fmoc-Cl in the presence of a base such as sodium carbonate.

Formation of the Propanoic Acid Moiety: The protected amino compound is then reacted with a chlorophenyl acetic acid derivative under conditions that promote the formation of the propanoic acid moiety.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and large-scale reactors allows for efficient production. Quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, ensure the purity and consistency of the product.

化学反应分析

Hydrolysis Reactions

The compound undergoes controlled hydrolysis under distinct conditions to enable selective deprotection or backbone modification:

Mechanistic Insights :

-

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water on the Fmoc carbamate (k = 0.15 min⁻¹ at pH 2).

-

Piperidine induces β-elimination of the Fmoc group via a two-step mechanism: initial deprotonation of the carbamate nitrogen followed by cleavage (t₁/₂ = 2.1 min) .

Peptide Coupling

The carboxylic acid participates in amide bond formation using activation strategies:

| Activation Method | Coupling Agent | Solvent | Reaction Time | Efficiency |

|---|---|---|---|---|

| HOBt/DIC | 1-Hydroxybenzotriazole + DIC | DMF | 2 hrs | 89% |

| TBTU/Hünig’s Base | TBTU + N,N-Diisopropylethylamine | Dichloromethane | 1 hr | 94% |

Key Observations :

-

Steric hindrance from the 4-chlorophenyl group reduces coupling rates by 18–22% compared to non-halogenated analogs.

-

Microwave-assisted synthesis (50°C, 20 min) improves yields to 97% by enhancing molecular mobility.

Electrophilic Aromatic Substitution

The 4-chlorophenyl group undergoes regioselective functionalization:

| Reaction | Electrophile | Catalyst | Position | Product |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | - | Para | 3-(4-Chloro-3-nitrophenyl) derivative |

| Sulfonation | SO₃/H₂SO₄ | AlCl₃ | Meta | Sulfonic acid-functionalized analog |

Limitations :

-

Electron-withdrawing Cl substituent deactivates the ring, requiring harsh conditions (Δ > 80°C).

-

Ortho-directing effects are suppressed due to steric blocking by the propanoic acid chain.

Reductive Transformations

The chlorophenyl group can be modified under reducing conditions:

| Target | Reagents | Conditions | Outcome |

|---|---|---|---|

| Dechlorination | H₂ (1 atm), Pd/C | EtOH, 25°C, 12 hrs | Phenylpropanoic acid derivative (78% yield) |

| Nitro Reduction | SnCl₂/HCl | Reflux, 6 hrs | Aminophenylpropanoic acid |

Applications :

-

Catalytic hydrogenation enables eco-friendly dehalogenation for prodrug synthesis.

-

Nitro intermediates serve as precursors for radiopharmaceutical labeling.

Comparative Reactivity with Structural Analogs

The compound’s reactivity diverges from related Fmoc-protected amino acids due to its electronic and steric profile:

| Compound | Hydrolysis Rate (k, min⁻¹) | Coupling Efficiency | Aromatic Reactivity |

|---|---|---|---|

| Target Compound | 0.15 | 89% | Low |

| Fmoc-3-amino-3-phenylpropanoic acid | 0.21 | 92% | Moderate |

| Fmoc-3-amino-3-(4-fluorophenyl)propanoic acid | 0.18 | 90% | Low |

Factors Influencing Reactivity :

-

Electron-withdrawing Cl : Lowers electron density at the phenyl ring, reducing electrophilic substitution rates by 40% versus phenyl analogs.

-

Steric encumbrance : The Fmoc group’s bulk decreases nucleophilic attack rates at the β-carbon by 31%.

Stability Profile

The compound exhibits the following degradation pathways under stress conditions:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV Light (254 nm) | Photooxidation of Fmoc group | 4.2 hrs |

| pH 10 Buffer, 40°C | Hydrolysis of carbamate linkage | 8.7 hrs |

| 75% Humidity, 25°C | Deliquescence + ester formation | 14 days |

Storage Recommendations :

科学研究应用

Peptide Synthesis

The primary application of (S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid lies in its role as a building block for peptide synthesis. The Fmoc group allows for selective protection of the amino group during the coupling reactions, facilitating the assembly of complex peptides.

Table 1: Comparison of Fmoc-Protected Amino Acids

| Compound Name | Structure | Unique Features |

|---|---|---|

| (S)-3-Amino-4-(3,4-dichlorophenyl)butanoic acid | Structure | Enhanced biological activity |

| (S)-3-Amino-2-methylpropanoic acid | Structure | Simpler structure for basic peptides |

| Fmoc-Lysine | Structure | Commonly used in peptide synthesis |

Research has indicated that compounds similar to this compound exhibit significant pharmacological activities. For instance, derivatives have been tested for antimicrobial properties and have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Activity

A study demonstrated that a structurally related compound exhibited antimicrobial activity with an inhibition zone ranging from 16 to 26 mm against several pathogens, including Staphylococcus aureus and E. coli .

Drug Design

The unique functional groups present in this compound make it suitable for modifications aimed at enhancing bioavailability and specificity in drug design. The chlorophenyl moiety can be strategically altered to optimize interactions with biological targets.

作用机制

The mechanism of action of (S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, allowing for selective reactions at other sites. Upon deprotection, the free amino group can participate in further chemical reactions, facilitating the synthesis of complex peptides and proteins.

相似化合物的比较

Similar Compounds

(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-phenylpropanoic acid: Similar structure but lacks the chlorophenyl group.

(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-methylphenyl)propanoic acid: Contains a methyl group instead of a chlorine atom on the phenyl ring.

(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-bromophenyl)propanoic acid: Features a bromine atom instead of chlorine.

Uniqueness

The presence of the chlorophenyl group in (S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid imparts unique chemical properties, such as increased reactivity in nucleophilic substitution reactions. This makes it particularly useful in specific synthetic applications where the chlorophenyl group can be leveraged for further functionalization.

生物活性

(S)-3-((((9H-Fluoren-9-YL)methoxy)carbonyl)amino)-3-(4-chlorophenyl)propanoic acid, commonly referred to as a fluorenylmethoxycarbonyl (Fmoc) protected amino acid, exhibits significant potential in medicinal chemistry due to its unique structural characteristics and biological activities. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Structural Characteristics

The compound features a fluorenylmethoxycarbonyl group, a chlorophenyl moiety, and a propanoic acid backbone. The stereochemistry of the (S)-configuration is critical as it influences the compound's interactions with biological targets. The molecular formula is , with a molecular weight of 421.88 g/mol .

1. Antimicrobial Activity

Research indicates that compounds with chlorophenyl groups often exhibit antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacteria, including Staphylococcus aureus and Escherichia coli. The introduction of functional groups can enhance these activities, making them potential candidates for antibiotic development .

2. Anticancer Activity

Fluorenyl derivatives, including this compound, have been investigated for their anticancer properties. They may interact with cellular mechanisms involved in tumor growth and proliferation. For instance, studies have demonstrated that certain fluorenone derivatives act as topoisomerase inhibitors, which are crucial in cancer therapy due to their role in DNA replication .

3. Enzyme Inhibition

The compound may serve as an inhibitor for specific enzymes, impacting metabolic pathways. This characteristic is particularly relevant in drug design, where enzyme inhibitors are sought after for therapeutic interventions .

Synthesis

The synthesis of this compound involves several steps:

- Protection of Amino Acids : The Fmoc group is used to protect the amino group during peptide synthesis.

- Coupling Reactions : The protected amino acid is coupled with other amino acids to form peptides.

- Deprotection : Removal of the Fmoc group occurs after the desired peptide sequence is achieved.

This multi-step process allows for the introduction of various functional groups tailored for specific applications in pharmaceutical chemistry .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of fluorenone derivatives against multiple bacterial strains. Results indicated that certain modifications to the fluorenone structure significantly improved efficacy against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural diversity in enhancing biological activity .

Case Study 2: Anticancer Potential

Research on fluorenone analogs revealed that some compounds exhibited strong antiproliferative activity against cancer cell lines by inhibiting topoisomerase I and II. This mechanism suggests that this compound could be further explored as a lead compound in cancer drug development .

Comparative Analysis

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (S)-Fmoc-Ala | Fmoc protecting group | Peptide synthesis |

| Fluorenone | Fluorene derivative | Anticancer |

| Chlorophenol | Chlorinated phenol | Antimicrobial |

The unique combination of structural features in this compound sets it apart from simpler analogs like chlorophenol or phenylalanine, leading to distinct reactivity patterns and biological activities .

属性

IUPAC Name |

(3S)-3-(4-chlorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-11-9-15(10-12-16)22(13-23(27)28)26-24(29)30-14-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDMPMJZDURHZTB-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC(=O)O)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427506 | |

| Record name | (3S)-3-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

479064-91-0 | |

| Record name | (3S)-3-(4-Chlorophenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。